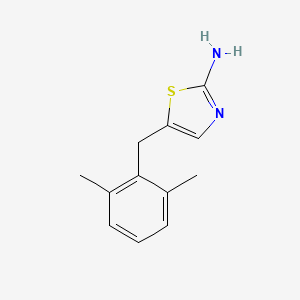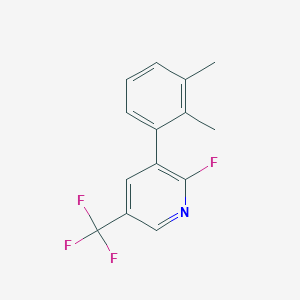![molecular formula C28H23ClN4O4S2 B14129926 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzamide CAS No. 1171140-05-8](/img/structure/B14129926.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzamide” typically involves multi-step organic reactions. The starting materials might include 7-chloro-4-methoxybenzo[d]thiazole, 4-methylphenylsulfonamide, and pyridin-3-ylmethylamine. Common synthetic routes could involve:
Formation of the benzo[d]thiazole core: This might involve the reaction of 7-chloro-4-methoxybenzo[d]thiazole with appropriate reagents under specific conditions.
Sulfonamide formation:
Amide bond formation: The final step might involve coupling the intermediate products with pyridin-3-ylmethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential effects on cellular processes, enzyme activity, or as a probe for studying biological pathways.
Medicine
In medicine, compounds like this are often investigated for their potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In industry, it might be used in the development of new materials, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of “N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-2-(4-methylphenylsulfonamido)benzamide
- N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide
Uniqueness
The uniqueness of “N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzamide” might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
特性
CAS番号 |
1171140-05-8 |
|---|---|
分子式 |
C28H23ClN4O4S2 |
分子量 |
579.1 g/mol |
IUPAC名 |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C28H23ClN4O4S2/c1-18-9-11-20(12-10-18)39(35,36)32-23-8-4-3-7-21(23)27(34)33(17-19-6-5-15-30-16-19)28-31-25-24(37-2)14-13-22(29)26(25)38-28/h3-16,32H,17H2,1-2H3 |
InChIキー |
KKCQNSSDWVPZKX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=CC(=C5S4)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)
![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)
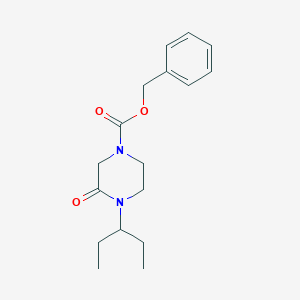

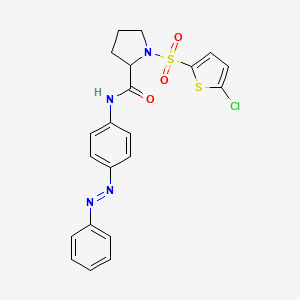
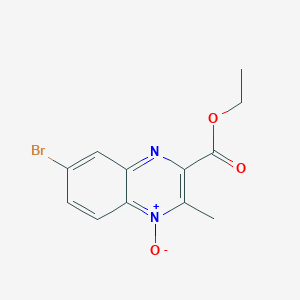

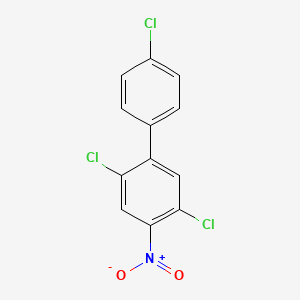
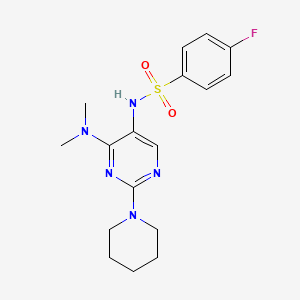
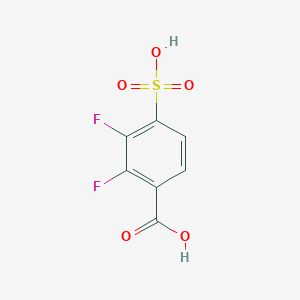
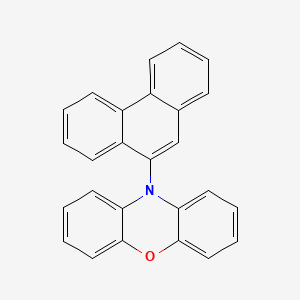
![Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate](/img/structure/B14129911.png)
